N1-mesityl-N2-(4-methoxybenzyl)oxalamide
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Overview
Description
N1-mesityl-N2-(4-methoxybenzyl)oxalamide: is an organic compound that belongs to the class of oxalamides It is characterized by the presence of a mesityl group and a 4-methoxybenzyl group attached to the nitrogen atoms of the oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-mesityl-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of mesitylamine with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Mesitylamine and 4-methoxybenzylamine are dissolved in an appropriate solvent such as dichloromethane.
Step 2: Oxalyl chloride is added dropwise to the reaction mixture while maintaining the temperature at 0°C to 5°C.
Step 3: The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
Step 4: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-mesityl-N2-(4-methoxybenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxalamide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted oxalamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Oxalamide derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced oxalamide moiety.
Substitution: Substituted oxalamides with various functional groups replacing the original substituents.
Scientific Research Applications
N1-mesityl-N2-(4-methoxybenzyl)oxalamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N1-mesityl-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N1-mesityl-N2-(2-methoxybenzyl)oxalamide
- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
Comparison: N1-mesityl-N2-(4-methoxybenzyl)oxalamide is unique due to the presence of both mesityl and 4-methoxybenzyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-9-13(2)17(14(3)10-12)21-19(23)18(22)20-11-15-5-7-16(24-4)8-6-15/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXLSKZXKXPYLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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